Target Engagement Divergence: CETP Inhibition vs. P2X7 Receptor Antagonism
The 3-aminomethyl substitution on the pyridine ring redirects biological activity toward CETP inhibition as claimed in US20140256724A1, whereas the 5-aminomethyl positional isomer A-804598 exhibits no CETP activity and instead functions as a potent, competitive P2X7 receptor antagonist [1][2]. A-804598 has quantitatively characterized antagonist activity at mammalian P2X7 receptors with IC₅₀ values of 9 nM (mouse), 10 nM (rat), and 11 nM (human), with a radioligand binding Kd of 2.4 nM at the rat receptor [2]. No P2X7 antagonist activity has been reported for the 3-aminomethyl isomer, consistent with its patent classification as a CETP inhibitor [1].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CETP inhibitor (exact IC₅₀ not publicly disclosed in available patent documents); no P2X7 antagonist activity reported |
| Comparator Or Baseline | A-804598 (5-aminomethyl isomer): P2X7 antagonist IC₅₀ = 9 nM (mouse), 10 nM (rat), 11 nM (human); Kd = 2.4 nM (rat P2X7) |
| Quantified Difference | Qualitative target shift from P2X7 (5-isomer) to CETP (3-isomer); P2X7 potency of comparator is 9–11 nM |
| Conditions | A-804598 P2X7 data: recombinant rat P2X7 expressed in 1321N1 cells, radioligand binding assay; functional calcium-flux assay in HEK293 cells [2]. CETP classification: patent disclosure [1]. |
Why This Matters
For CETP-focused drug discovery or in vitro pharmacology, procurement of the 3-aminomethyl isomer is mandatory to avoid P2X7-mediated off-target pharmacology that would confound HDL cholesterol modulation studies.
- [1] Boruah, A.; Alikunju, S. Substituted Heterocyclic Amine Compounds as Cholesteryl Ester-Transfer Protein (CETP) Inhibitors. U.S. Patent Application US20140256724A1, September 11, 2014. View Source
- [2] Donnelly-Roberts, D. L.; Namovic, M. T.; Surber, B.; Vaidyanathan, S. X.; Perez-Medrano, A.; Wang, Y.; Carroll, W. A.; Jarvis, M. F. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors. Neuropharmacology 2009, 56 (1), 223–229. View Source
